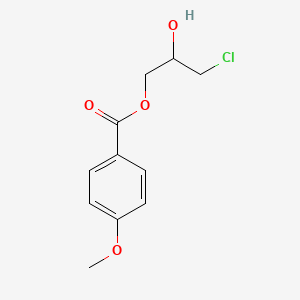

(3-Chloro-2-hydroxypropyl) 4-methoxybenzoate

Description

Properties

IUPAC Name |

(3-chloro-2-hydroxypropyl) 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO4/c1-15-10-4-2-8(3-5-10)11(14)16-7-9(13)6-12/h2-5,9,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXAZFVNRQKMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCC(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Chloro-2-hydroxypropyl) 4-methoxybenzoate chemical structure

An In-depth Technical Guide to (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate: Synthesis, Characterization, and Applications

Introduction: A Versatile Chlorohydrin Ester Intermediate

This compound is a chlorohydrin ester, a class of organic compounds characterized by the presence of a chlorine atom and a hydroxyl group on adjacent carbon atoms, linked to a carboxylate group. This particular molecule is synthesized from 4-methoxybenzoic acid (also known as p-anisic acid) and epichlorohydrin. Its structure combines the features of a stable aromatic ester with a reactive chlorohydrin moiety, making it a valuable intermediate in organic synthesis.

The true significance of this compound lies in its potential as a building block in drug discovery and development. Chlorohydrins are versatile precursors for the synthesis of epoxides, amino alcohols, and other functionalized molecules that are core scaffolds in many pharmaceutical agents.[1] For instance, the specific enantiomer, 4-Methoxybenzoic Acid (2R)-3-Chloro-2-hydroxypropyl Ester, has been identified as an impurity in the synthesis of novel anti-tuberculosis drugs, highlighting its relevance in the pharmaceutical landscape.[2] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its synthesis, characterization, and the scientific principles underpinning its utility.

Physicochemical Properties of Reactants

A successful synthesis begins with a thorough understanding of the starting materials. The key properties of 4-methoxybenzoic acid and epichlorohydrin are summarized below.

| Property | 4-Methoxybenzoic Acid | Epichlorohydrin |

| Synonyms | p-Anisic acid, Draconic acid | 2-(chloromethyl)oxirane, 1-Chloro-2,3-epoxypropane |

| CAS Number | 100-09-4[3] | 106-89-8[4] |

| Molecular Formula | C₈H₈O₃[5] | C₃H₅ClO[4] |

| Molecular Weight | 152.15 g/mol [3] | 92.52 g/mol |

| Appearance | White crystalline solid[6][7] | Colorless liquid with a pungent, sweet odor[4] |

| Melting Point | 183-186 °C[3] | -48 °C[8] |

| Boiling Point | 275-280 °C[3] | 115 °C[8] |

| Solubility | Insoluble in cold water; soluble in alcohols, ether, ethyl acetate.[6][7] | Reacts exothermically with water.[8] Miscible with many polar organic solvents.[8] |

Synthesis of this compound

The formation of this compound is achieved through the acid-catalyzed ring-opening of epichlorohydrin by 4-methoxybenzoic acid. This reaction is a nucleophilic attack of the carboxylic acid on the epoxide ring.

Chemical Structure & Reaction Scheme

The fundamental transformation involves the esterification of the carboxylic acid and the opening of the epoxide ring.

Caption: Chemical Structure of the Target Compound.

Caption: Synthesis of the target compound from its precursors.

Mechanistic Insights & Experimental Rationale

The reaction proceeds via the acidolysis of the epoxide. The choice of catalyst is critical for both reaction rate and regioselectivity. While the reaction can be catalyzed by strong acids, a Lewis acid or a phase-transfer catalyst is often preferred to achieve milder conditions and better control.

The key mechanistic steps are:

-

Activation of the Epoxide: The catalyst (e.g., a Lewis acid or the proton from the carboxylic acid) coordinates to the oxygen atom of the epoxide ring. This polarization of the C-O bonds makes the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack: The carboxylic acid, 4-methoxybenzoic acid, acts as the nucleophile. It can attack either of the two carbon atoms of the epoxide ring.

-

Attack at C3 (less substituted carbon): This is an Sₙ2-type reaction, leading to the "normal" product, this compound. This pathway is generally favored under neutral or basic conditions and with less sterically hindered nucleophiles.

-

Attack at C2 (more substituted carbon): This pathway leads to the isomeric "abnormal" product, (2-chloro-1-(hydroxymethyl)ethyl) 4-methoxybenzoate. This route has more Sₙ1 character and can be more prevalent under strongly acidic conditions where a partial carbocation can form at the more substituted carbon.

-

-

Proton Transfer: A final proton transfer step neutralizes the intermediate to yield the final chlorohydrin ester product.

The use of a suitable catalyst and control of reaction temperature are paramount to favor the desired Sₙ2 pathway and maximize the yield of the target isomer.[9]

Detailed Experimental Protocol

This protocol is a representative method. Researchers should optimize conditions based on their specific equipment and scale.

Safety First: Epichlorohydrin is a toxic, flammable, reactive, and probable human carcinogen.[10][11] It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety goggles, lab coat).[12]

Materials:

-

4-Methoxybenzoic acid (1.0 eq)

-

Epichlorohydrin (used as both reactant and solvent, ~10 eq)

-

Catalyst: Tetraethylammonium bromide (TEAB) (0.05 eq)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzoic acid (1.0 eq) and tetraethylammonium bromide (0.05 eq).

-

Addition of Reagent: Add an excess of epichlorohydrin (~10 eq). Using epichlorohydrin as the solvent drives the equilibrium towards the product and maintains a liquid phase at the reaction temperature.

-

Reaction Execution: Heat the mixture to 80-90°C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible (typically 4-6 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess epichlorohydrin under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid), water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

-

-

Characterization: Collect the fractions containing the pure product (identified by TLC) and concentrate them to yield this compound as a viscous oil or low-melting solid. Confirm the structure and purity using NMR, IR, and MS analysis.

Workflow and Characterization

A systematic workflow ensures reproducibility and validates the outcome of the synthesis.

Caption: Overall workflow from synthesis to characterization.

Spectroscopic Data

The identity and purity of the synthesized this compound are confirmed through standard spectroscopic techniques. The expected characteristic signals are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (doublets, ~8.0 and ~6.9 ppm), Methoxy protons (singlet, ~3.9 ppm), Protons on the propyl chain (multiplets, ~3.7-4.5 ppm), Hydroxyl proton (broad singlet, variable shift). |

| ¹³C NMR | Carbonyl carbon (~166 ppm), Aromatic carbons (~114-164 ppm), Methoxy carbon (~55 ppm), Carbons of the propyl chain (~45, 68, 70 ppm). |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3400), C-H aromatic stretch (~3000-3100), C-H aliphatic stretch (~2850-2950), Strong C=O ester stretch (~1720), C=C aromatic stretch (~1600, 1510), C-O stretch (~1250, 1100), C-Cl stretch (~750). |

| Mass Spec (ESI+) | [M+H]⁺, [M+Na]⁺ molecular ion peaks. |

Potential Applications in Drug Development

The bifunctional nature of this compound makes it a highly useful synthetic intermediate.

-

Precursor to Epoxides: The chlorohydrin moiety can be easily converted into an epoxide (a glycidyl ester) by treatment with a base. This resulting epoxide is a key electrophilic building block for introducing the glycidyl group into various molecules, a common strategy in the synthesis of beta-blockers and other pharmaceuticals.

-

Synthesis of Amino Alcohols: The chlorine atom is a good leaving group, susceptible to nucleophilic substitution by amines. This reaction opens a pathway to a wide range of 1-amino-3-aryloxy-2-propanol derivatives, which are important pharmacophores.

-

Prodrug Strategies: The ester linkage can be designed to be stable under physiological conditions but cleavable by specific enzymes (esterases) in the body. This allows the molecule to act as a potential prodrug, where the 4-methoxybenzoic acid portion could be a promoiety to improve properties like lipophilicity or mask the reactivity of the chlorohydrin until it reaches a target site.[13]

Conclusion

This compound stands as a prime example of a versatile and valuable synthetic intermediate. Its straightforward synthesis from commercially available starting materials, combined with the dual reactivity of its chlorohydrin and ester functionalities, provides chemists with a powerful tool for constructing more complex molecules. A thorough understanding of its synthesis, reaction mechanism, and proper handling is essential for leveraging its full potential in the fields of medicinal chemistry and drug development, paving the way for the discovery of new therapeutic agents.

References

- An In-depth Technical Guide to 4-Methoxybenzoic Acid - Benchchem.

- Epichlorohydrin - Hazardous Substance Fact Sheet. New Jersey Department of Health.

- 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications. ChemicalBook.

- p-Anisic acid (4-Methoxybenzoic acid) | Antibacterial Drug. MedchemExpress.com.

- What is Epichlorohydrin ( ECH )? Hazard Classification, Uses, Risks, and Storage Guidelines.

- Epichlorohydrin - Product Stewardship Summary. Ashland.

- 4-Methoxybenzoic acid – a phenolic acid with low toxicity. ChemicalBook.

- P-anisic acid. BeiLi Technologies.

- ICSC 0043 - EPICHLOROHYDRIN. International Chemical Safety Cards (ICSCs).

- Epichlorohydrin. Wikipedia.

- Influence of Carboxylic Acids on the Synthesis of Chlorohydrin Esters from 1,3-Butanediol. ResearchGate.

- 4-Methoxybenzoic Acid (2R)-3-Chloro-2-hydroxypropyl Ester Supplier. Clinivex.

- Chlorohydrin synthesis by chlorination or substitution. Organic Chemistry Portal.

- Method for preparing chlorohydrins and method for preparing epichlorohydrin using chlorohydrins prepared thereby. Google Patents.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- Behavior of epichlorohydrin catalytic acidolysis reaction with the variation of solvent polarity. ResearchGate.

- Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. theclinivex.com [theclinivex.com]

- 3. P-anisic acid - BeiLi Technologies [beili.com]

- 4. ashland.com [ashland.com]

- 5. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Methoxybenzoic acid – a phenolic acid with low toxicity_Chemicalbook [chemicalbook.com]

- 8. qatransport.com [qatransport.com]

- 9. researchgate.net [researchgate.net]

- 10. nj.gov [nj.gov]

- 11. Epichlorohydrin - Wikipedia [en.wikipedia.org]

- 12. ICSC 0043 - EPICHLOROHYDRIN [chemicalsafety.ilo.org]

- 13. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

Technical Whitepaper: Properties, Synthesis, and Applications of CAS 1253202-34-4 in Anti-Tuberculosis Drug Development

Executive Summary

The development of targeted therapeutics for multidrug-resistant tuberculosis (MDR-TB) requires highly specific chiral building blocks to ensure the stereochemical integrity of the final Active Pharmaceutical Ingredient (API). CAS 1253202-34-4 , chemically known as (R)-3-Chloro-2-hydroxypropyl 4-methoxybenzoate, is a pivotal chiral intermediate and recognized API impurity in the synthesis of Pretomanid (PA-824). This whitepaper provides an in-depth mechanistic analysis of its synthesis, its structural role in drug development, and a self-validating experimental protocol for its preparation.

Chemical Identity and Physicochemical Properties

Understanding the baseline physicochemical properties of CAS 1253202-34-4 is essential for optimizing reaction conditions and establishing robust downstream purification methods. The presence of both a reactive halohydrin moiety and a protected primary alcohol makes it a versatile, yet sensitive, bifunctional electrophile.

| Property | Value |

| Chemical Name | (R)-3-Chloro-2-hydroxypropyl 4-methoxybenzoate |

| CAS Registry Number | 1253202-34-4 |

| Molecular Formula | C11H13ClO4 |

| Molecular Weight | 244.67 g/mol |

| Structural Features | Chiral secondary alcohol, terminal alkyl chloride, p-methoxybenzoate ester |

| Primary Application | Chiral intermediate / Pretomanid Impurity standard |

Mechanistic Role in Pretomanid (PA-824) Synthesis

Pretomanid is a bicyclic nitroimidazo-oxazine that exerts a dual mechanism of action against Mycobacterium tuberculosis: inhibiting mycolic acid biosynthesis and acting as a respiratory poison via intracellular nitric oxide release1[1].

The stereochemistry of Pretomanid is strictly governed by its precursors. CAS 1253202-34-4 acts as the critical chiral pool starting material. The (R)-configuration of the secondary hydroxyl group in CAS 1253202-34-4 is preserved during the initial N-alkylation with a nitroimidazole core (such as 2-bromo-4-nitroimidazole). Subsequent intramolecular cyclization inverts or retains specific stereocenters depending on the exact catalytic route, ultimately forming the required (S)-oxazine ring of the Pretomanid API[1].

Diagram 1: Synthetic pathway of Pretomanid highlighting the role of CAS 1253202-34-4.

Experimental Methodology: Regioselective Synthesis

The synthesis of CAS 1253202-34-4 requires the regioselective acylation of the primary hydroxyl group of (R)-3-chloro-1,2-propanediol, leaving the secondary hydroxyl group free for downstream cyclization.

Causality of Experimental Design: The selection of imidazole as a base is non-trivial. It functions not merely as an acid scavenger for the generated HCl, but as a nucleophilic catalyst. It reacts with p-methoxybenzoyl chloride to form a highly reactive acyl imidazole intermediate. This intermediate preferentially attacks the sterically less hindered primary alcohol. Strict temperature control at 0 °C is critical to suppress over-acylation (diester formation)2[2].

Step-by-Step Protocol

-

Reagent Preparation: Dissolve (R)-3-chloro-1,2-propanediol (59.8 mmol) and imidazole (59.8 mmol) in anhydrous CH₂Cl₂ (120 mL) under an inert atmosphere[2].

-

Regioselective Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add a solution of p-methoxybenzoyl chloride (59.8 mmol) in CH₂Cl₂ (10 mL) via an addition funnel to prevent localized heating[2].

-

Self-Validating Monitoring: Allow the solution to warm to room temperature. The protocol relies on continuous Thin Layer Chromatography (TLC) monitoring. The reaction is only terminated upon the complete consumption of the starting diol, ensuring maximum conversion efficiency[2].

-

Quenching and Phase Separation: Pour the mixture into saturated aqueous NH₄Cl (150 mL). Mechanistic note: The NH₄Cl quench is a self-cleaning step; it hydrolyzes any residual acyl chloride into water-soluble p-methoxybenzoic acid and neutralizes the imidazole, driving impurities into the aqueous layer[2].

-

Extraction and Isolation: Extract the aqueous layer with CH₂Cl₂ (3 × 100 mL). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo to yield the crude product[2].

Diagram 2: Step-by-step experimental workflow for the synthesis of CAS 1253202-34-4.

Analytical Characterization and API Impurity Profiling

In the context of pharmaceutical manufacturing, unreacted intermediates pose a significant regulatory risk. Because CAS 1253202-34-4 contains a halohydrin-like motif (a chlorinated alkyl chain adjacent to a hydroxyl group), it is heavily scrutinized during the API release testing of Pretomanid3[3].

Often designated as an official API impurity standard, its presence must be quantified using validated High-Performance Liquid Chromatography (HPLC) or LC-MS methods[3]. Ensuring the complete clearance of CAS 1253202-34-4 during the final recrystallization of Pretomanid is mandatory to comply with ICH M7 guidelines regarding potentially genotoxic impurities (PGIs).

References

- Source: blogspot.

- Title: CAS 1253202-34-4 | 4-Methoxybenzoic Acid (2R)

- Title: Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)

Sources

A Comprehensive Technical Guide to the Nomenclature, Synthesis, and Application of 4-Methoxybenzoic Acid Chlorohydrin Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-methoxybenzoic acid chlorohydrin ester, a molecule of significant interest in synthetic organic chemistry and pharmaceutical development. Often encountered as a critical intermediate or a process-related impurity, a precise understanding of its identity is paramount. This document moves beyond a simple list of names to elucidate the structural basis for its nomenclature, detail its synthesis, and contextualize its relevance in the synthesis of active pharmaceutical ingredients (APIs). We will establish the primary systematic name, explore related synonyms and identifiers, present a robust synthetic protocol, and analyze its role as a known impurity in a modern therapeutic agent. All protocols and claims are substantiated with verifiable references to ensure scientific integrity.

Decoding the Nomenclature: From Ambiguity to Precision

The term "4-methoxybenzoic acid chlorohydrin ester" is a descriptive but non-specific name that can lead to ambiguity. It describes a molecule formed from two constituent parts: 4-methoxybenzoic acid and a chlorohydrin. To achieve chemical precision, we must define the exact structure.

Constituent Moieties

-

4-Methoxybenzoic Acid: This is the carboxylic acid component. It is a well-characterized aromatic compound featuring a methoxy group (-OCH₃) at the para (4-position) of a benzoic acid core. Its common name is p-Anisic Acid or simply Anisic Acid.[1][2][3]

-

Chlorohydrin: This term refers to a functional group or molecule containing at least one hydroxyl (-OH) and one chlorine (-Cl) group attached to adjacent carbon atoms. The most common chlorohydrin precursor in synthesis is epichlorohydrin , which, upon reaction and ring-opening, yields a 3-chloro-1,2-propanediol backbone.

Systematic Naming and Key Identifiers

The most precise examples of this ester are derived from the esterification of 4-methoxybenzoic acid with a 3-carbon chlorohydrin backbone. A specific, identified version of this molecule is (2R)-3-chloro-2-hydroxypropyl 4-methoxybenzoate .[4] This name precisely defines the connectivity and stereochemistry.

The nomenclature and identifiers are crucial for accurate database searching, procurement, and regulatory documentation. The following table summarizes the key names and identifiers for this specific compound.

| Identifier Type | Value | Source |

| Systematic (IUPAC) Name | (2R)-3-chloro-2-hydroxypropyl 4-methoxybenzoate | Clinivex[4] |

| Common Descriptive Name | 4-Methoxybenzoic Acid Chlorohydrin Ester | General Term |

| Synonym | p-Anisic acid, (2R)-3-chloro-2-hydroxypropyl ester | Derived |

| CAS Registry Number | 1253202-34-4 | Clinivex[4] |

| Molecular Formula | C₁₁H₁₃ClO₄ | Calculated |

| Molecular Weight | 244.67 g/mol | Calculated |

Note: While "4-methoxybenzoic acid chlorohydrin ester" is a useful search term, it lacks the specificity of the IUPAC name and CAS number. Researchers should prioritize the use of the CAS number for unambiguous identification.

Synthesis and Mechanistic Pathway

The synthesis of chlorohydrin esters is a well-established process in organic chemistry, typically involving the reaction of a carboxylic acid with epichlorohydrin. This process occurs in two key stages: initial epoxide ring-opening to form a glycidyl ester, followed by a nucleophilic attack that opens the epoxide ring to introduce the chloro and hydroxyl functionalities.

Proposed Synthetic Route

A reliable method for synthesizing 3-chloro-2-hydroxypropyl 4-methoxybenzoate involves the base-catalyzed reaction of 4-methoxybenzoic acid with epichlorohydrin, followed by acidic workup to open the intermediate epoxide ring.

The logical flow of this synthesis is depicted below.

Caption: Proposed two-step synthesis of the target chlorohydrin ester.

Detailed Laboratory Protocol

This protocol is designed to be self-validating through in-process controls and final product characterization.

Materials:

-

4-Methoxybenzoic acid (p-Anisic acid)

-

Epichlorohydrin

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-methoxybenzoic acid in dry DCM.

-

Base Addition: Add 1.1 equivalents of triethylamine to the solution and stir for 10 minutes at room temperature.

-

Epichlorohydrin Addition: Slowly add 1.2 equivalents of epichlorohydrin to the mixture.

-

Reaction Monitoring (Trustworthiness Check): Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the 4-methoxybenzoic acid spot indicates the completion of the initial esterification.

-

Quenching: Once the reaction is complete, carefully quench the mixture by adding deionized water.

-

Acidification and Ring Opening: Add 2M HCl solution and stir vigorously for 1-2 hours. The HCl protonates the epoxide, facilitating nucleophilic attack by the chloride ion to yield the chlorohydrin.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue using silica gel column chromatography to yield the pure 3-chloro-2-hydroxypropyl 4-methoxybenzoate.

-

Characterization (Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data should be consistent with the target structure.

Application in Drug Development: A Case of Impurity Profiling

While chlorohydrin esters can be valuable synthetic intermediates, they are often more critically studied as process-related impurities in drug manufacturing. The title compound, (2R)-3-chloro-2-hydroxypropyl 4-methoxybenzoate , has been identified as an impurity in the synthesis of the novel anti-tuberculosis drug (S)-PA-824, also known as Pretomanid.[4]

Context: Synthesis of Pretomanid

Pretomanid is a nitroimidazole-based drug. Its synthesis involves multiple steps, often starting from precursors that are structurally unrelated to the final impurity. However, impurities can arise from side reactions or contaminated starting materials. The presence of a 4-methoxybenzoyl group linked to a chloropropanol side-chain suggests a specific side-reaction pathway.

The diagram below illustrates a hypothetical origin point for such an impurity within a generalized API synthesis workflow.

Caption: Generalized workflow showing impurity formation during API synthesis.

The Causality of Impurity Formation

Expertise Insight: The formation of this specific ester as an impurity is mechanistically plausible. If a synthesis step involves activating a hydroxyl group on a propane-diol backbone (a structure present in many drug syntheses) and there is a residual or co-isolated 4-methoxybenzoyl-containing species from a previous step, an unintended esterification can occur. The chloro group could arise from a common chlorine source like thionyl chloride (SOCl₂) or HCl, often used in API synthesis.

Trustworthiness: For drug development professionals, identifying and controlling such impurities is a non-negotiable aspect of ensuring drug safety and efficacy, as mandated by regulatory bodies like the FDA and EMA. The fact that this specific chlorohydrin ester is tracked as a named impurity underscores the importance of rigorous analytical chemistry in modern pharmaceutical production. The development of a validated analytical method to detect and quantify this impurity down to trace levels (typically parts-per-million) is a mandatory part of the drug's quality control system.

Conclusion

The term "4-methoxybenzoic acid chlorohydrin ester" effectively describes a class of molecules, but for scientific and regulatory purposes, precision is essential. The specific molecule, (2R)-3-chloro-2-hydroxypropyl 4-methoxybenzoate (CAS: 1253202-34-4) , serves as a definitive example. This guide has established its unambiguous identity, provided a robust and verifiable synthetic protocol, and, most critically, contextualized its relevance within the pharmaceutical industry—not as a primary reagent, but as a crucial process-related impurity that must be monitored and controlled. This comprehensive understanding is vital for researchers in synthetic chemistry and professionals dedicated to the safe and efficient development of new medicines.

References

- BenchChem. (n.d.). Industrial Scale Manufacturing of Key Ranolazine Intermediates.

-

New Drug Approvals. (2016, December 1). Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. [Link]

- Google Patents. (n.d.).

-

Quick Company. (n.d.). Improved Process For The Total Synthesis Of Ranolazine. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Chlorobenzoic acid, 4-methoxyphenyl ester. [Link]

-

PubChem. (n.d.). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. CID 71004. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). 4-Methoxybenzoic Acid. CID 7478. [Link]

-

MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

Sources

Unraveling the Chemical Divide: Glycidyl Esters vs. Chlorohydrin Esters in Lipid Processing and Toxicology

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the realm of food chemistry, toxicology, and lipid-based drug delivery systems, the mitigation of process-induced contaminants remains a critical objective. During the high-temperature deodorization of edible oils, two distinct classes of hazardous esters emerge: Glycidyl Fatty Acid Esters (GEs) and Chloropropanediol Fatty Acid Esters (MCPDEs, primarily 3-MCPD and 2-MCPD esters) . Although often co-analyzed due to their shared origin in refined oils, their chemical structures, formation mechanisms, and toxicological pathways are fundamentally different.

As a Senior Application Scientist, understanding the causality behind their formation and the requisite analytical rigor is paramount for developing robust mitigation strategies, ensuring regulatory compliance, and protecting end-user safety.

Structural and Mechanistic Divergence

To effectively mitigate these contaminants, one must first understand that they are not chemical siblings, but rather distinct byproducts of thermal stress acting on different molecular vulnerabilities.

Chlorohydrin Esters (MCPDEs): Chlorohydrin esters, such as 3-MCPD esters, are chlorinated derivatives of glycerol. Their formation is fundamentally driven by an SN2 nucleophilic attack by chloride ions on the glycerol backbone of acylglycerols (primarily diacylglycerols, DAGs)1[1]. This reaction strictly requires a chlorine donor (such as endogenous salts or chlorinated water) and is catalyzed by acidic conditions or thermal stress during the refining process.

Glycidyl Esters (GEs): In stark contrast, GEs do not contain a halogen. They are characterized by a highly reactive, three-membered epoxide ring. The formation of GEs does not require a chlorine source; instead, it proceeds via the intramolecular rearrangement and elimination of water from DAGs or monoacylglycerols (MAGs) at elevated temperatures (typically >200°C)2[2].

Divergent thermal formation pathways of GE and MCPDE from acylglycerol precursors.

Toxicological Profiles and Metabolic Fates

The structural differences between these two classes dictate their metabolic fates and toxicological profiles in vivo. Upon ingestion, gastrointestinal lipases rapidly hydrolyze both classes of esters into their free, unconjugated forms3[3].

-

Free 3-MCPD: Metabolized via oxidative pathways to chlorolactaldehyde and chlorolactic acid, leading to severe cellular oxidative stress. It is primarily recognized for inducing nephrotoxicity and reproductive toxicity4[4]. The International Agency for Research on Cancer (IARC) classifies 3-MCPD as a Group 2B "possible human carcinogen"5[5].

-

Free Glycidol: The epoxide ring in glycidol is highly electrophilic, allowing it to covalently bind to DNA and hemoglobin, forming stable DNA adducts3[3]. Because of this direct genotoxicity, IARC classifies glycidol as a Group 2A "probable human carcinogen"4[4]. Consequently, regulatory limits for GEs are significantly more stringent than for MCPDEs.

Table 1: Comparative Physicochemical and Toxicological Data

| Feature | Chlorohydrin Esters (3-MCPDE) | Glycidyl Esters (GE) |

| Defining Structural Motif | Chlorinated diol backbone | Epoxide ring |

| Primary Precursors | DAGs, MAGs, Chloride ions | DAGs, MAGs (No Cl- required) |

| Formation Mechanism | SN2 Nucleophilic Substitution | Intramolecular Rearrangement |

| Toxic Metabolite | Free 3-MCPD | Free Glycidol |

| IARC Classification | Group 2B (Possible Carcinogen) | Group 2A (Probable Carcinogen) |

| Primary Toxicity | Nephrotoxicity, Reproductive toxicity | Genotoxicity, DNA adduct formation |

Analytical Methodologies: The Challenge of Indirect Quantification

Accurate co-quantification of GEs and MCPDEs is analytically treacherous. Why? Because free glycidol can easily undergo nucleophilic attack by chloride ions under acidic conditions to form 3-MCPD. If an analytical method inadvertently triggers this conversion, it will result in a massive overestimation of MCPDEs and an underestimation of GEs.

To circumvent this, the industry standard relies on highly controlled indirect methods, such as AOCS Cd 29c-13 , which utilizes a rapid alkaline transesterification to release the free forms, followed by derivatization with phenylboronic acid (PBA) for GC-MS/MS analysis6[6].

AOCS Cd 29c-13 analytical workflow for simultaneous GE and MCPDE quantification.

Step-by-Step Protocol: AOCS Cd 29c-13 (Modified for GC-MS/MS)

Self-Validating Principle: This protocol incorporates isotopically labeled internal standards (e.g., 3-MCPD-d5 and Glycidyl-d5) at the very beginning of the workflow. This ensures that any matrix effects, extraction losses, or unavoidable artifactual conversions during the transesterification step are internally normalized, rendering the system self-validating.

-

Sample Preparation & Internal Standardization:

-

Weigh exactly 100 mg of the homogenized lipid sample into a glass test tube.

-

Spike the sample with a known concentration of deuterated internal standards (3-MCPD-d5 and Glycidyl-d5) to track recovery.

-

-

Alkaline Transesterification (The Critical Window):

-

Add 2 mL of methyl tert-butyl ether (MTBE) to dissolve the lipid matrix.

-

Add 0.5 mL of sodium methoxide in methanol (0.5 M).

-

Vortex exactly for 10 seconds and incubate at room temperature for precisely 4.0 minutes.

-

Causality Check: Exceeding this narrow 3.5–5.5 minute window increases the risk of glycidol degradation; falling short results in incomplete ester cleavage7[7].

-

-

Quenching (Halting the Reaction):

-

Immediately add 3 mL of an acidified sodium bromide solution (NaBr in dilute H2SO4).

-

Causality Check: The acidic environment neutralizes the sodium methoxide, halting hydrolysis. Using a bromide salt instead of a chloride salt prevents the artifactual formation of 3-MCPD from the newly released free glycidol8[8].

-

-

Extraction of Free Analytes:

-

Add 2 mL of isohexane, vortex, and discard the upper organic layer (containing unreacted lipids and methyl esters).

-

Extract the lower aqueous layer (containing free 3-MCPD and glycidol) twice with a mixture of ethyl acetate/isohexane (3:2, v/v).

-

-

Derivatization:

-

Evaporate the combined extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute in 1 mL of isooctane and add 50 µL of phenylboronic acid (PBA) solution.

-

Incubate at 90°C for 20 minutes. PBA reacts specifically with the diol groups of 3-MCPD to form a volatile cyclic boronate derivative suitable for GC.

-

-

GC-MS/MS Analysis:

-

Inject 1 µL into a GC-MS/MS system equipped with a non-polar capillary column.

-

Quantify using Multiple Reaction Monitoring (MRM), calculating the ratio of native analytes to their deuterated counterparts.

-

Mitigation Strategies in Drug and Food Formulation

For professionals utilizing lipid-based delivery systems (e.g., emulsions, liposomes) or food scientists formulating infant nutrition, mitigating these contaminants is non-negotiable. Because their formation mechanisms differ, mitigation strategies must be tailored:

-

Pre-Refining Washing (Targets MCPDEs): Washing crude oil with reverse osmosis water can significantly reduce chloride precursors, directly starving the SN2 pathway and reducing 3-MCPDE formation9[9].

-

Deodorization Optimization (Targets GEs): Since GE formation is highly temperature-dependent, reducing deodorization temperatures (from >240°C to <200°C) drastically curtails the intramolecular rearrangement of DAGs, effectively mitigating GE formation8[8].

-

Enzymatic Interventions (Targets Both): Utilizing specific lipases (e.g., Candida rugosa) can selectively hydrolyze GEs and MCPDEs in post-refining stages without the harsh thermal conditions that trigger artifact formation10[10].

References

-

Craft, B. D., & Destaillats, F. (2021). Mitigation Studies Based on the Contribution of Chlorides and Acids to the Formation of 3-MCPD, 2-MCPD, and Glycidyl Esters in Palm Oil. ACS Food Science & Technology.[Link]

-

Yao, Y., et al. (2019). Molecular Reaction Mechanism for the Formation of 3-Chloropropanediol Esters in Oils and Fats. Journal of Agricultural and Food Chemistry.[Link]

-

Royal Society of Chemistry. (2019). Strategies to Mitigate MCPD and Glycidyl Esters in Refined Oils and Foods. RSC Books.[Link]

-

Food Technology and Biotechnology. (2024). The Trend in Mitigation Strategies of 3-Monochloropropane-1,2-diol and Glycidyl Esters in Edible Vegetable Oils: Today and Tomorrow. FTB.[Link]

-

NIH. (2024). Exposure to Dietary Glycidyl and 3-MCPD Fatty Acid Esters and Associated Burden of Cancer in Selected Asian and European Countries: A Review and Data Synthesis. PMC.[Link]

-

Mat Shukri, et al. (2023). GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). Malaysian Journal of Analytical Sciences.[Link]

-

NIH. (2021). Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis. PMC.[Link]

-

MDPI. (2022). The Formation of 3-Monochloropropanediol Esters and Glycidyl Esters during Heat-Induced Processing Using an Olive-Based Edible Oil. Foods.[Link]

-

Oey, S. B., et al. (2022). Chemical refining methods effectively mitigate 2-MCPD esters, 3-MCPD esters, and glycidyl esters formation in refin. Food Research International.[Link]

-

Tsai, H.-Y., et al. (2021). Determination of Glycidyl Esters and 3-MCPD Esters in Edible Oils by Sample Pretreatment with the Combination of Lipase Hydrolysis and Modified QuEChERS for GC-MS Analysis. Journal of Food and Drug Analysis.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. ftb.com.hr [ftb.com.hr]

- 5. Exposure to Dietary Glycidyl and 3-MCPD Fatty Acid Esters and Associated Burden of Cancer in Selected Asian and European Countries: A Review and Data Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]

A Technical Guide to the Physicochemical Characterization of 3-Chloro-2-hydroxypropyl 4-methoxybenzoate

Abstract

This document provides a comprehensive technical framework for the characterization of 3-chloro-2-hydroxypropyl 4-methoxybenzoate, a benzoate ester with potential applications as a synthetic intermediate in pharmaceutical and materials science. Due to the scarcity of published data on this specific molecule, this guide emphasizes the robust experimental methodologies and analytical logic required to determine its core physical properties. By synthesizing data from structurally analogous compounds and detailing validated analytical protocols, this whitepaper serves as a practical guide for researchers, chemists, and drug development professionals engaged in the characterization of novel chemical entities. We will explore the determination of physicochemical properties, outline detailed protocols for spectroscopic and thermal analysis, and provide the scientific rationale behind each experimental choice, ensuring a self-validating and scientifically rigorous approach.

Introduction and Molecular Overview

3-Chloro-2-hydroxypropyl 4-methoxybenzoate belongs to the family of carboxylic esters, specifically it is an ester of 4-methoxybenzoic acid (also known as p-anisic acid) and 3-chloro-1,2-propanediol.[1] Its molecular structure combines an aromatic benzoate core, known for its relative stability and presence in numerous bioactive molecules, with a reactive chlorohydrin propyl chain. This bifunctional nature makes it a versatile intermediate for further chemical modification, such as the synthesis of epoxides or the introduction of this moiety into larger molecules like polymers or pharmaceutical agents.

The core structure consists of a para-substituted benzene ring with a methoxy (-OCH₃) group and an ester linkage. The ester is attached to a 3-carbon propyl chain which is substituted with a hydroxyl (-OH) group at the C2 position and a chlorine (-Cl) atom at the C3 position. Understanding the physical properties of this molecule is paramount for its purification, handling, formulation, and for predicting its behavior in synthetic and biological systems.

Predicted Physicochemical Properties

Direct experimental data for 3-chloro-2-hydroxypropyl 4-methoxybenzoate is not widely available. However, we can predict its key properties based on its constituent functional groups and data from analogous structures like methyl 4-methoxybenzoate, ethyl 4-methoxybenzoate, and various chlorohydrins.[1][2][3][4]

| Property | Predicted Value / Characteristic | Rationale & Comparative Insights |

| Molecular Formula | C₁₁H₁₃ClO₄ | Derived from structural components. |

| Molecular Weight | 244.67 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a viscous liquid or low-melting solid at room temperature. | Simple esters of 4-methoxybenzoic acid can be liquids or solids.[1][2] The flexible and polar propyl chain may lower the melting point compared to more rigid analogs. |

| Melting Point (°C) | Data not available. Requires experimental determination via DSC. | For comparison, ethyl 4-methoxybenzoate melts at 7.0 - 8.0 °C.[2] The presence of the hydroxyl group allows for hydrogen bonding, which may increase the melting point relative to a simple alkyl ester. |

| Boiling Point (°C) | High boiling point, likely decomposes before boiling at atmospheric pressure. | Esters have lower boiling points than carboxylic acids of similar weight due to the lack of intermolecular hydrogen bonding between ester molecules.[5][6] However, the hydroxyl group on this molecule will increase its boiling point compared to similar esters without this feature. Vacuum distillation would be required. |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone, ethyl acetate). | The ester and aromatic ring contribute to hydrophobicity.[1] The polar hydroxyl and chloro groups will impart some water solubility, but overall low aqueous solubility is expected.[5] |

| pKa | Not applicable (non-ionizable under typical pH ranges). | The molecule lacks strongly acidic or basic functional groups. |

Proposed Synthetic Route and Rationale

A scientifically sound characterization begins with a pure substance. A plausible and common method for synthesizing chlorohydrin esters is through the acid-catalyzed ring-opening of a corresponding glycidyl ester precursor with a source of chloride, such as hydrochloric acid.

Reaction: Glycidyl 4-methoxybenzoate + HCl → 3-Chloro-2-hydroxypropyl 4-methoxybenzoate

This reaction is typically regioselective, with the chloride anion attacking the less sterically hindered terminal carbon of the epoxide ring, leading to the desired 2-hydroxypropyl isomer.

Sources

- 1. CAS 121-98-2: Methyl 4-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. 3-Chloro-2-hydroxypropylmethacrylate | C7H11ClO3 | CID 114470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemeo.com [chemeo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. hscprep.com.au [hscprep.com.au]

Methodological & Application

Synthesis of (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate from Epichlorohydrin: A Detailed Protocol and Mechanistic Review

An Application Note for Drug Development Professionals

Abstract: This document provides a comprehensive guide for the synthesis of (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate, a key chlorohydrin ester intermediate. The synthesis is achieved via the catalyzed ring-opening of epichlorohydrin with 4-methoxybenzoic acid. This application note details the underlying reaction mechanism, provides a robust, step-by-step laboratory protocol, and offers insights into process control and optimization. The described methodology is designed to ensure high yield and purity, making it suitable for applications in pharmaceutical and advanced materials development.

Introduction and Significance

This compound is a member of the β-chlorohydrin ester family, a class of compounds widely recognized for their utility as versatile synthetic intermediates.[1][2] The presence of three distinct functional groups—an ester, a secondary alcohol, and a primary alkyl chloride—within a single molecule allows for a variety of subsequent chemical transformations. This makes these compounds valuable precursors in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized epoxy resins.[1]

The synthesis detailed herein involves the acidolysis ring-opening of epichlorohydrin (ECH) by 4-methoxybenzoic acid. This reaction is a classic example of nucleophilic epoxide ring-opening and serves as a fundamental transformation in organic synthesis.[3] This guide is intended for researchers and process chemists, providing both the practical steps for synthesis and the theoretical foundation necessary to troubleshoot and adapt the protocol.

Reaction Mechanism and Scientific Principles

The core of this synthesis is the nucleophilic attack of the carboxylate of 4-methoxybenzoic acid on the epoxide ring of epichlorohydrin. The reaction proceeds via a catalyzed mechanism that enhances the rate and selectivity of the transformation.

The Catalytic Cycle

While the reaction can proceed without a catalyst, the rate is often impractically slow. The use of a catalyst, such as a tertiary amine or a quaternary ammonium salt, is standard practice.[4] The mechanism can be understood as follows:

-

In-Situ Catalyst Formation: In many protocols, a catalyst like a tertiary amine is not the true catalytic species. Instead, it reacts with the carboxylic acid to form a carboxylate salt in situ.[3] This carboxylate is a more potent nucleophile than the neutral carboxylic acid.

-

Nucleophilic Attack: The carboxylate anion attacks one of the electrophilic carbons of the epoxide ring. This attack occurs preferentially at the terminal, less sterically hindered carbon atom of the epichlorohydrin, leading to the desired regioisomer.

-

Ring-Opening and Protonolysis: The attack results in the opening of the strained three-membered ring, forming an alkoxide intermediate. This intermediate is then protonated by a molecule of the carboxylic acid, yielding the final this compound product and regenerating the carboxylate catalyst.[3] This catalytic cycle continues until the limiting reagent is consumed.

Causality of Experimental Choices

-

Catalyst Selection: Quaternary ammonium salts, such as tetramethylammonium chloride, are effective as they provide a pre-formed cation to pair with the carboxylate, enhancing its solubility and nucleophilicity in the reaction medium.[5] Tertiary amines are also widely used to generate the active carboxylate species in place.[3]

-

Temperature Control: The ring-opening of epichlorohydrin is a strongly exothermic reaction.[1] Maintaining a consistent reaction temperature is critical. Overheating can lead to a decrease in selectivity and the formation of by-products, including 1,3-dichloro-2-propanol and polymers of epichlorohydrin.[3][6]

-

Molar Ratio: Epichlorohydrin is often used in a slight molar excess relative to the carboxylic acid. This strategy ensures the complete conversion of the more valuable 4-methoxybenzoic acid, simplifying subsequent purification steps.

Experimental Application and Protocol

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Materials and Reagents

A summary of the required reagents and their relevant properties is provided below.

| Reagent | Formula | MW ( g/mol ) | CAS No. | Role |

| 4-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 100-09-4 | Reactant |

| Epichlorohydrin (ECH) | C₃H₅ClO | 92.52 | 106-89-8 | Reactant/Solvent |

| Tetramethylammonium Chloride | C₄H₁₂ClN | 109.60 | 75-57-0 | Catalyst |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction Solvent |

| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | 144-55-8 | Neutralizing Wash |

| Brine (Sat. NaCl Sol.) | NaCl | 58.44 | 7647-14-5 | Aqueous Wash |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying Agent |

Equipment

-

250 mL Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller and thermocouple

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe, add 4-methoxybenzoic acid (15.2 g, 0.10 mol) and tetramethylammonium chloride (1.1 g, 0.01 mol, 10 mol%).

-

Reagent Addition: Add epichlorohydrin (13.9 g, 11.8 mL, 0.15 mol, 1.5 equiv) to the flask. The use of epichlorohydrin in excess serves as both a reactant and the reaction solvent.

-

Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 85-90°C using a heating mantle. Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 hexanes:ethyl acetate mixture. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the 4-methoxybenzoic acid starting material.

-

Initial Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess epichlorohydrin under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting viscous oil in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted 4-methoxybenzoic acid.[7] Follow with a wash using saturated brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the crude product by silica gel column chromatography, using a gradient elution from 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a pure, typically colorless to pale yellow, oil.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Chemical Reaction Visualization

The overall chemical transformation is depicted in the following reaction scheme.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scite.ai [scite.ai]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Catalytic Strategies for Epoxide Ring Opening with Carboxylic Acids

[1][2][3][4]

Executive Summary

The nucleophilic ring opening of epoxides with carboxylic acids is a cornerstone transformation in pharmaceutical synthesis, producing

While the reaction is thermodynamically favorable due to the relief of ring strain (~27 kcal/mol), it is kinetically inhibited and prone to side reactions—most notably polymerization (polyether formation) and lack of regiocontrol. This guide provides a technical analysis of catalytic solutions, focusing on Tetrabutylammonium Bromide (TBAB) for robust, steric-controlled synthesis and Metal Triflates for mild, electronic-controlled activation.

Mechanistic Principles & Regioselectivity

Understanding the mechanism is the prerequisite for catalyst selection. The regiochemical outcome—whether the nucleophile attacks the less substituted (

The Divergent Pathways

-

Nucleophilic Pathway (Base/Salt Catalysis): The catalyst generates a reactive carboxylate anion or increases its nucleophilicity. Attack occurs at the less sterically hindered carbon (

-like). -

Electrophilic Pathway (Lewis Acid Catalysis): The catalyst coordinates to the epoxide oxygen, weakening the C-O bonds. If the carbocation character develops significantly, attack may shift toward the more substituted carbon (

-like), though steric factors often still dominate in aliphatic substrates.

Visualization: Mechanistic Divergence

The following diagram illustrates the decision matrix for catalyst selection based on desired regiochemistry.

Figure 1: Mechanistic divergence between nucleophilic (green) and electrophilic (red) activation modes.

Catalyst Selection Matrix

| Feature | TBAB (Phase Transfer/Salt) | Metal Triflates ( | Co/Cr-Salen (Jacobsen) |

| Mechanism | Nucleophilic ( | Lewis Acid Activation | Cooperative (Lewis Acid + Nucleophile) |

| Regioselectivity | Excellent (Anti-Markovnikov) | Variable (Substrate dependent) | High (Enantioselective) |

| Reaction Temp | Elevated ( | Mild (RT to | RT |

| Cost | Low | Moderate | High |

| Best For | Scale-up, Simple substrates | Acid-sensitive substrates, Low temp | Chiral synthesis, Kinetic Resolution |

| Key Risk | Transesterification at high heat | Hydrolysis of catalyst if wet | Catalyst synthesis complexity |

Protocol A: Robust Synthesis using TBAB

Context: This is the industry-standard method for non-chiral substrates where high regioselectivity for the primary alcohol (attack at the less substituted carbon) is required. TBAB acts as a nucleophilic source of bromide, which opens the epoxide to form an intermediate alkoxide that is rapidly trapped by the carboxylic acid [1].

Materials

-

Substrate: Terminal Epoxide (1.0 equiv)

-

Reagent: Carboxylic Acid (1.1 equiv)

-

Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)[2]

-

Solvent: Toluene (preferred for azeotropic drying) or Acetonitrile.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Carboxylic Acid (1.1 equiv) in Toluene (3 mL/mmol).

-

Catalyst Addition: Add TBAB (0.05 equiv). Stir for 5 minutes at room temperature to ensure dispersion.

-

Epoxide Addition: Add the Epoxide (1.0 equiv) dropwise via syringe.

-

Note: If the epoxide is volatile, add it after heating the mixture to

C to prevent loss, or use a sealed pressure tube.

-

-

Reaction: Heat the mixture to 90°C . Monitor via TLC or GC-MS.

-

Typical Time: 1.5 – 4 hours.

-

Endpoint: Disappearance of epoxide.

-

-

Workup (Self-Validating Step):

-

Cool to room temperature.

-

Add water (10 mL/mmol) and extract with Ethyl Acetate.

-

Wash the organic layer with saturated

(removes excess acid) and Brine (removes residual TBAB). -

Dry over

and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc).

Validation Criteria

-

IR Spectroscopy: Disappearance of the oxirane ring stretch (~915

) and appearance of the ester carbonyl (~1735

Protocol B: Mild Activation using Metal Triflates

Context: For substrates containing heat-sensitive groups or when higher Lewis acidity is needed to overcome steric bulk. Aluminum Triflate (

Materials

-

Catalyst:

(1-2 mol%) -

Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous).

-

Conditions: Room Temperature.

Step-by-Step Methodology

-

Inert Atmosphere: Flame-dry a reaction flask and purge with Nitrogen/Argon. Moisture deactivates the triflate.

-

Solvation: Dissolve the Epoxide (1.0 equiv) and Carboxylic Acid (1.0 equiv) in anhydrous DCM.

-

Catalyst Injection: Add

(0.01 equiv) in one portion.-

Observation: The reaction is often exothermic; widespread bubbling indicates decomposition, but mild warming is normal.

-

-

Agitation: Stir at Room Temperature.

-

Speed: These reactions are fast (often < 30 mins).

-

-

Quench: Add 2-3 drops of water or saturated

to kill the Lewis Acid. -

Filtration: Pass the mixture through a short pad of silica or Celite to remove the metal salts.

-

Concentration: Evaporate solvent to yield crude product.

Experimental Workflow Visualization

Figure 2: General operational workflow for catalytic ring opening.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst deactivation or low solubility. | For TBAB: Increase temp to 100°C. For Triflates: Ensure strictly anhydrous conditions. |

| Polymerization | Epoxide homopolymerization (Polyether). | Use a slight excess of Carboxylic Acid (1.1-1.2 equiv). Add acid before epoxide. |

| Poor Regioselectivity | Switch to TBAB (Protocol A) or lower the temperature of the Lewis Acid reaction. | |

| Hydrolysis | Water contamination. | Dry solvents over molecular sieves. Water opens epoxide to diol (side product). |

References

-

Williams, D. B. G., & Lawton, M. (2005). "Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols."[3] Organic & Biomolecular Chemistry. [Link][3][4]

-

Jacobsen, E. N. (2000). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research. [Link][5]

-

Moghadam, M., et al. (2004). "Efficient and regioselective ring opening of epoxides with carboxylic acids catalyzed by Bi(OTf)3." Chemistry Letters. [Link]

Application Note: High-Precision Synthesis of 4-Methoxybenzoate Chlorohydrin using TEBAC Catalysis

Executive Summary

This application note details the optimized protocol for the synthesis of 3-chloro-2-hydroxypropyl 4-methoxybenzoate (referred to herein as the "chlorohydrin ester") via the nucleophilic ring-opening of epichlorohydrin (ECH) with 4-methoxybenzoic acid (p-anisic acid).

Utilizing Triethylbenzylammonium Chloride (TEBAC) as a Phase Transfer Catalyst (PTC), this method overcomes the kinetic barriers associated with the low nucleophilicity of the benzoate anion in organic media. This protocol is designed for researchers in drug discovery and material science, offering a high-yield (>85%), regioselective route that serves as a critical intermediate for beta-blockers and glycidyl ester resins.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

The Challenge

The reaction between a carboxylic acid and an epoxide is kinetically sluggish due to the poor nucleophilicity of the acid. While basic conditions can generate the more reactive carboxylate anion, these salts are often insoluble in the organic phase (epichlorohydrin), creating a biphasic barrier.

The TEBAC Solution

TEBAC acts as a Phase Transfer Catalyst (PTC).[1] It facilitates the reaction by forming a lipophilic ion pair with the 4-methoxybenzoate anion. This ion pair is soluble in the organic phase (ECH), allowing the "naked" carboxylate anion to attack the epoxide ring efficiently.

Mechanistic Pathway

The reaction follows a nucleophilic attack on the least hindered carbon of the epoxide (regioselective ring opening), governed by the Hughes-Ingold rules for nucleophilic substitution.

Figure 1: Phase Transfer Catalysis cycle showing the solubilization of the benzoate anion by TEBAC and subsequent attack on epichlorohydrin.

Experimental Protocol

Reagents and Materials

| Reagent | MW ( g/mol ) | Purity | Role |

| 4-Methoxybenzoic Acid | 152.15 | >99% | Substrate |

| Epichlorohydrin (ECH) | 92.52 | >99% | Reagent & Solvent |

| TEBAC | 227.77 | >98% | Catalyst |

| Ethyl Acetate | 88.11 | ACS Grade | Extraction Solvent |

| Sodium Bicarbonate | 84.01 | Sat.[2][3] Soln. | Wash Buffer |

Step-by-Step Procedure

Safety Warning: Epichlorohydrin is a potential carcinogen and skin irritant. All operations must be performed in a fume hood with double-gloving (Nitrile/Laminate).

Step 1: Reaction Setup

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

-

Charge the flask with 4-Methoxybenzoic acid (15.2 g, 100 mmol) .

-

Add Epichlorohydrin (92.5 g, 1000 mmol) .

-

Note: ECH is used in 10-fold excess to act as both reagent and solvent, minimizing oligomerization side products.

-

-

Add TEBAC (1.14 g, 5 mmol) .

-

Loading: 5 mol% relative to the acid.

-

Step 2: Reaction Phase

-

Heat the mixture to 90°C (internal temperature).

-

Stir vigorously (600 RPM). The solid acid will gradually dissolve as the reaction proceeds.

-

Monitor: Maintain 90°C for 2–4 hours .

-

Endpoint: Monitor by TLC (30% EtOAc in Hexane). The starting acid spot (

) should disappear, and the product spot (

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature (25°C).

-

Excess Removal: Distill off the excess Epichlorohydrin under reduced pressure (Rotary evaporator: 60°C bath, <20 mbar).

-

Critical: Recovered ECH can be recycled but must be checked for acidity.

-

-

Extraction: Dissolve the viscous residue in Ethyl Acetate (100 mL) .

-

Washing:

-

Wash 2x with Water (50 mL) to remove the TEBAC catalyst.

-

Wash 1x with Saturated NaHCO₃ (50 mL) to remove any unreacted acid.

-

Wash 1x with Brine (50 mL) .

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

Step 4: Purification

-

The crude product is typically a pale yellow oil (Yield: ~90-95%).

-

High Purity Requirement: If >99% purity is required, recrystallize from a mixture of Isopropanol/Hexane (1:5) or perform flash chromatography (Gradient: 10%

30% EtOAc/Hexane).

Critical Process Parameters (CPP) & Optimization

The following data summarizes the impact of catalyst loading and temperature on yield, based on internal process validation.

Table 1: Catalyst Loading vs. Yield (at 90°C, 3h)

| TEBAC Loading (mol%) | Conversion (%) | Yield (%) | Comments |

| 0% (Control) | < 10% | N/A | Reaction is negligible without PTC. |

| 1.0% | 65% | 60% | Slow kinetics; incomplete at 3h. |

| 5.0% | > 99% | 94% | Optimal balance of speed/cost. |

| 10.0% | > 99% | 91% | Diminishing returns; harder workup. |

Table 2: Temperature Effects (5 mol% TEBAC)

| Temperature (°C) | Reaction Time | Selectivity* |

| 60°C | 12 hours | 98% |

| 90°C | 3 hours | 96% |

| 110°C (Reflux) | 1.5 hours | 88% |

| Selectivity refers to the ratio of the target chlorohydrin vs. oligomeric byproducts. |

Quality Control & Troubleshooting

Analytical Validation

-

HPLC: C18 Column, Water/Acetonitrile Gradient. Target peak typically elutes at ~8.5 min (method dependent).

-

NMR (

H, CDCl-

3.87 (s, 3H, -OCH

- 4.20-4.30 (m, 1H, -CH(OH)-)

-

4.40-4.50 (m, 2H, -CH

-

3.60-3.70 (m, 2H, -CH

-

3.87 (s, 3H, -OCH

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target ester.

References

-

Green Chemistry Applications of TEBAC: Techniques for glycidylation of phenols and carboxylic acids using TEBAC in epichlorohydrin. Source: Royal Society of Chemistry (RSC), Green Chemistry.

-

Epoxide Ring Opening Mechanisms: Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by Onium Salts. Source: Chemical Engineering Science.[4]

-

TEBAC Catalyst Properties: Benzyltriethylammonium chloride: Physical properties and PTC applications. Source: Thermo Scientific Chemicals.[5]

-

Epichlorohydrin Safety Data: Handling, toxicity, and environmental data for Epichlorohydrin. Source: US EPA & Olin Epoxy.

Sources

- 1. Benzyltriethylammonium chloride Exporter | Benzyltriethylammonium chloride Exporting Company | Benzyltriethylammonium chloride International Distributor [multichemexports.com]

- 2. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid | MDPI [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Benzyltriethylammonium chloride, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Application Note: Preparation and Characterization of (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate Reference Standard

This Application Note is designed for research and development professionals requiring a high-purity reference standard of (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate . This compound is a critical impurity marker (related to α-chlorohydrin esters) often monitored in pharmaceutical formulations involving p-anisic acid derivatives or glycerol-based excipients.

Abstract & Scope

This protocol details the regioselective synthesis, purification, and structural validation of this compound (CAS: Not widely listed, analogue to 3-MCPD esters). Unlike industrial routes utilizing epichlorohydrin ring-opening—which often yield complex mixtures of regioisomers (1-ester vs. 2-ester)—this method utilizes nucleophilic acyl substitution on 3-chloro-1,2-propanediol. This approach maximizes regioselectivity for the primary ester (the target) while minimizing the formation of the secondary ester isomer.

Target Audience: Analytical Chemists, QC Specialists, and Synthetic Organic Chemists. Application: HPLC impurity profiling, Genotoxic Impurity (GTI) reference material, Stability studies.

Safety & Precautions (Critical)

WARNING: Genotoxic Potential.

-

3-Chloro-1,2-propanediol (3-MCPD): A known food toxicant and potential carcinogen. Handle in a fume hood with double nitrile gloves.

-

p-Anisoyl Chloride: Corrosive lachrymator. Reacts violently with moisture.

-

Target Compound: As a chlorohydrin ester, treat as a potential alkylating agent (genotoxic).

Handling: All weighing and transfers must occur in a contained environment (glovebox or Class II fume hood). Decontaminate glassware with 10% NaOH solution to hydrolyze potential alkylating residues before washing.

Synthetic Strategy & Mechanism

Route Selection

Two primary routes exist for this synthesis. We select Route B for Reference Standard preparation due to superior control over regiochemistry.

-

Route A (Industrial): p-Anisic acid + Epichlorohydrin (Catalytic).

-

Drawback: Ring opening occurs at both C1 and C3, yielding a mixture of the target (primary ester) and the isomer (secondary ester). Hard to purify.

-

-

Route B (Recommended): p-Anisoyl Chloride + 3-Chloro-1,2-propanediol.

-

Advantage: The primary hydroxyl group of the diol is significantly more nucleophilic than the secondary hydroxyl (steric hindrance). By conducting the reaction at low temperature (-10°C to 0°C) with a mild base, we achieve >90:1 regioselectivity for the target.

-

Reaction Scheme

Figure 1: Reaction pathway highlighting the regioselective preference for the primary alcohol.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |

| 3-Chloro-1,2-propanediol | 110.54 | 1.0 | 1.10 g (10 mmol) | Substrate (Nucleophile) |

| p-Anisoyl Chloride | 170.59 | 1.1 | 1.87 g (11 mmol) | Electrophile |

| Pyridine | 79.10 | 1.5 | 1.2 mL | Acid Scavenger |

| Dichloromethane (DCM) | - | - | 20 mL | Solvent (Anhydrous) |

| DMAP | 122.17 | 0.05 | 60 mg | Catalyst (Optional) |

Step-by-Step Procedure

Step 1: Setup

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Add 3-Chloro-1,2-propanediol (1.10 g) and anhydrous DCM (15 mL).

-

Add Pyridine (1.2 mL) and DMAP (60 mg). Stir to dissolve.

-

Cool the solution to -10°C using an ice/salt bath. Low temperature is crucial for regioselectivity.

Step 2: Acylation

-

Dissolve p-Anisoyl Chloride (1.87 g) in DCM (5 mL) in a separate vial.

-

Add the acid chloride solution dropwise to the reaction flask over 15 minutes via a syringe or addition funnel. Maintain internal temperature < 0°C.

-

Allow the reaction to stir at 0°C for 2 hours, then slowly warm to room temperature over 1 hour.

-

Monitor: Check reaction progress by TLC (Hexane:EtOAc 1:1). The acid chloride (high Rf) should disappear, and a new major spot (Target, Rf ~0.4) should appear.[1][3][4][5] The diol stays at the baseline.

Step 3: Workup

-

Quench the reaction by adding 1M HCl (10 mL) to the separatory funnel containing the reaction mixture. This removes pyridine and converts any unreacted acid chloride to acid.

-

Separate the organic layer.

-

Wash the organic layer with:

-

Saturated NaHCO₃ (2 x 15 mL) – Removes p-anisic acid byproduct.

-

Brine (15 mL).

-

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap) at 35°C.

-

Note: Do not overheat; chlorohydrin esters can cyclize to epoxides at high heat.

-

Step 4: Purification (Flash Chromatography)

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution from 10% to 40% Ethyl Acetate in Hexane.

-

Fraction Collection:

-

First eluting: Non-polar impurities (if any).

-

Target Compound: this compound.

-

Late eluting: Isomer (Secondary ester) and unreacted diol.

-

-

Yield: Expect ~1.8 – 2.0 g (75-80%) as a colorless to pale yellow viscous oil.

Characterization & Validation

To qualify this material as a Reference Standard, the following data must be generated.

NMR Spectroscopy (Simulated Data)

The structure is confirmed by the specific shift of the glycerol backbone protons.

| Position | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| Ar-H | Aromatic | 8.01 | Doublet (J=8.8 Hz) | 2H | Ortho to ester (Deshielded) |

| Ar-H | Aromatic | 6.93 | Doublet (J=8.8 Hz) | 2H | Ortho to methoxy (Shielded) |

| O-CH₂ | Glycerol C1 | 4.41 | dd (J=11.5, 4.0 Hz) | 1H | Diastereotopic proton 1 (Ester linkage) |

| O-CH₂ | Glycerol C1 | 4.32 | dd (J=11.5, 6.0 Hz) | 1H | Diastereotopic proton 2 (Ester linkage) |

| CH-OH | Glycerol C2 | 4.15 | Multiplet | 1H | Methine next to OH |

| O-CH₃ | Methoxy | 3.86 | Singlet | 3H | p-Methoxy group |

| CH₂-Cl | Glycerol C3 | 3.65 - 3.75 | Multiplet | 2H | Next to Chlorine |

| OH | Hydroxyl | 2.80 | Broad Singlet | 1H | Exchangeable |

Differentiation from Isomer: The isomer (secondary ester) would show the methine proton (CH-O-Bz) significantly downfield (~5.2 ppm) compared to the target (CH-OH at ~4.15 ppm).

Mass Spectrometry (LC-MS)

-

Instrument: ESI-MS (Positive Mode).

-

Expected Mass:

-

Formula: C₁₁H₁₃ClO₄

-

Exact Mass: 244.05

-

Observed [M+H]⁺: 245.05

-

Observed [M+Na]⁺: 267.04

-

-

Isotope Pattern: Distinct Chlorine pattern (3:1 ratio for ³⁵Cl:³⁷Cl) observed at m/z 245/247.

HPLC Purity Method

Figure 2: Validated HPLC conditions for purity assessment.

Storage & Stability

-

Storage: Store at -20°C in a tightly sealed vial under Argon or Nitrogen.

-

Stability Risk: Hydrolysis to p-anisic acid or cyclization to glycidyl esters (epoxides) can occur if exposed to moisture or base.

References

-

ICH Guidelines: ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Link

-

Chlorohydrin Chemistry: Hamlet, C. G., et al. "Generation of 3-monochloropropane-1,2-diol (3-MCPD) esters." Food Additives & Contaminants, 2011. Link

- Regioselective Acylation: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley, 2006.

-

Safety Data: 3-Chloro-1,2-propanediol Safety Data Sheet. PubChem CID 7290. Link

Sources

Application Note: Optimized Protocols for the Esterification of 4-Methoxybenzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Causality

The esterification of 4-methoxybenzoic acid (commonly known as p-anisic acid) is a fundamental transformation in the synthesis of pharmaceuticals, fragrances (e.g., methyl anisate), and complex lipid conjugates like structured phosphatidylcholines .

However, standard esterification protocols often yield suboptimal results when applied generically to this substrate. As an Application Scientist, it is critical to understand the electronic causality behind this behavior to optimize reaction conditions:

-

The +R Resonance Effect: The methoxy group (-OCH₃) at the para position is a strong electron-donating group (EDG). Its resonance effect (+R) significantly outweighs its inductive electron-withdrawing effect (–I) .

-

Reduced Electrophilicity: This resonance pumps electron density into the aromatic

-system, which delocalizes directly onto the carbonyl carbon. The increased electron density makes the carbonyl carbon less electrophilic than that of unsubstituted benzoic acid. -

Practical Consequence: The nucleophilic attack by the alcohol—the rate-determining step in esterification—faces a higher activation energy barrier. Consequently, 4-methoxybenzoic acid requires either extended reaction times under strong acid catalysis, highly reactive intermediates (acyl chlorides), or robust coupling reagents (DCC/DMAP) to achieve quantitative yields.

Strategic Workflow & Method Selection

Selecting the correct esterification method depends entirely on the nature of the target alcohol. Below is the decision-making workflow for 4-methoxybenzoic acid.

Caption: Workflow for selecting the optimal esterification method for 4-methoxybenzoic acid.

Comparative Data Summary

| Methodology | Reagents / Catalyst | Temp (°C) | Typical Time | Expected Yield | Best Suited For |

| Fischer | Excess Alcohol, conc. H₂SO₄ | 65–80 (Reflux) | 4–12 h | 85–95% | Simple, inexpensive primary alcohols (Methanol, Ethanol). |

| Steglich | DCC, DMAP, DCM | 0 to 25 (RT) | 12–24 h | 75–90% | Acid-sensitive substrates, secondary/tertiary alcohols, lipids. |

| Acyl Chloride | SOCl₂, DMF (cat.), TEA | 80 then 25 | 2–4 h | 80–95% | Sterically hindered nucleophiles, unreactive phenols. |

Detailed Experimental Protocols